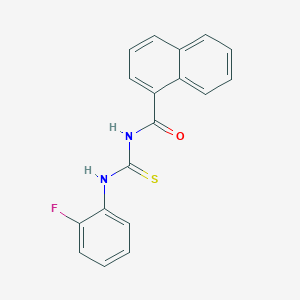

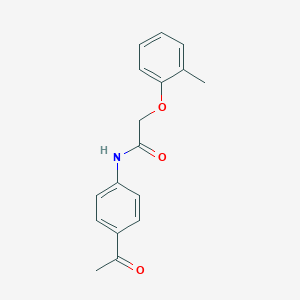

![molecular formula C14H19NO3 B253216 Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate, also known as Dibucaine, is a local anesthetic that is commonly used in clinical practice. It belongs to the class of amide-type local anesthetics and is used to provide pain relief during medical procedures. In recent years, there has been significant research on the synthesis of Dibucaine and its potential applications in scientific research.

Mecanismo De Acción

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by binding to and inhibiting the function of voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions into the cell, which is necessary for the generation of an action potential and the transmission of nerve signals.

Biochemical and Physiological Effects

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds in the body. Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in laboratory experiments. Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory properties of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate and its analogs. Additionally, there is ongoing research on the use of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Overall, the potential applications of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate in scientific research are vast, and further studies are needed to fully explore its potential.

Métodos De Síntesis

The synthesis of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain the final product, methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate. This synthesis method has been well established and is widely used in the production of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate.

Aplicaciones Científicas De Investigación

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate a useful tool for studying the role of acetylcholine in various physiological processes.

Propiedades

Nombre del producto |

Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate |

|---|---|

Fórmula molecular |

C14H19NO3 |

Peso molecular |

249.3 g/mol |

Nombre IUPAC |

methyl 4-(3,3-dimethylbutanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)9-12(16)15-11-7-5-10(6-8-11)13(17)18-4/h5-8H,9H2,1-4H3,(H,15,16) |

Clave InChI |

GGHKDBKLQIFIDW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |

SMILES canónico |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)